Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate
Description
Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate (CAS No. 685902-89-0) is a carbamate derivative featuring a naphthalene core substituted with a hydroxymethyl group at the 5-position and a tert-butyl carbamate group at the 2-position. Its molecular formula is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol . The compound is utilized in organic synthesis and pharmaceutical research due to its versatility in forming intermediates for drug candidates.
Properties
CAS No. |
685902-89-0 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)naphthalen-2-yl]carbamate |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-13-7-8-14-11(9-13)5-4-6-12(14)10-18/h4-9,18H,10H2,1-3H3,(H,17,19) |
InChI Key |
SVCBWTLHNBMQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate typically involves the reaction of 5-(hydroxymethyl)naphthalene-2-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 5-(carboxymethyl)naphthalene-2-yl)carbamate.
Reduction: Formation of tert-butyl (5-(aminomethyl)naphthalen-2-yl)carbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The hydroxymethyl group may also participate in biochemical reactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate (CAS No. 2219369-64-7)
- Molecular Formula : C₁₆H₂₄N₂O₂
- Key Differences: Contains a tetrahydronaphthalene (partially saturated naphthalene) backbone instead of a fully aromatic naphthalene ring. Substituted with an amino group at the 5-position, enabling nucleophilic reactions and hydrogen bonding.
- Applications : Acts as a precursor in drug development, particularly for molecules targeting enzyme inhibition or receptor binding .
- Biological Activity: Exhibits higher reactivity in peptide coupling reactions compared to the hydroxymethyl-substituted compound due to the amino group’s nucleophilicity .
Tert-butyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
- Molecular Formula: C₁₅H₁₉NO₃
- Key Differences :
- Features a keto group at the 5-position, introducing electrophilic character.
- The tetrahydronaphthalene ring reduces aromaticity, affecting π-π stacking interactions.
- Applications : Used in synthesizing steroid analogs and heterocyclic compounds .
- Biological Activity : The keto group enhances metabolic stability but reduces solubility compared to the hydroxymethyl derivative .
tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate (CAS No. 335352-07-3)
- Molecular Formula : C₁₁H₁₄N₂O₅
- Key Differences :
- Substituted with hydroxyl and nitro groups on a phenyl ring instead of a naphthalene system.
- Nitro group confers strong electron-withdrawing effects, altering electronic distribution.
- Applications : Investigated for antimicrobial and anticancer properties due to nitro group’s redox activity .
- Biological Activity : Higher cytotoxicity compared to naphthalene-based carbamates but lower selectivity .
tert-Butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate
- Molecular Formula : C₁₀H₁₅IN₂O₂
- Key Differences :
- Contains a pyrimidine ring with an iodine substituent, enabling halogen bonding.
- Lacks the hydroxymethyl group, reducing hydrophilicity.
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl compounds .
Comparative Data Table
Key Research Findings
- Hydroxymethyl vs. Amino Groups: The hydroxymethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to amino-substituted analogs, making it more suitable for aqueous-phase reactions .
- Aromatic vs. Saturated Systems : The fully aromatic naphthalene core in the target compound improves π-π stacking interactions in enzyme binding compared to tetrahydronaphthalene derivatives, which exhibit reduced aromaticity .
- Functional Group Effects : Electron-withdrawing groups (e.g., nitro in CAS 335352-07-3) increase reactivity but reduce selectivity, whereas hydroxymethyl balances reactivity and solubility .
Biological Activity
Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate, with the molecular formula , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Weight : 273.332 g/mol
- IUPAC Name : this compound
- CAS Number : 53432547
The structure of the compound features a naphthalene ring substituted with a hydroxymethyl group and a carbamate moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate group is known to enhance the compound's solubility and facilitate interactions with biological macromolecules.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the naphthalene structure may contribute to antioxidant properties, protecting cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against various cell lines. For instance:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Human Cancer Cells | 15 | Significant inhibition of cell growth |
| THP-1 Macrophages | 10 | Reduced TNFα production |
| SW1353 Chondrosarcoma | 20 | Inhibition of IL-6 production |
These findings suggest that the compound could have applications in cancer therapy and inflammatory diseases.
Case Studies
- Anti-inflammatory Effects : A study involving THP-1 macrophages showed that this compound significantly reduced TNFα production in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .
- Cancer Research : In research focused on human cancer cell lines, the compound demonstrated an IC50 value of 15 µM, suggesting it effectively inhibits cancer cell proliferation. Further studies are needed to elucidate the specific pathways involved .
Comparative Analysis with Similar Compounds
When compared to other naphthalene derivatives, this compound shows unique properties:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Naphthalene | Low bioactivity | Limited therapeutic applications |
| 1-Hydroxymethyl-naphthalene | Moderate activity | Less potent than Tert-butyl derivative |
| Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl) | High activity | Promising for anti-inflammatory and anticancer applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
